molecular formula C17H23N3O3S3 B14935181 3-(1H-pyrrol-1-yl)-3-(3-thienyl)-N-[2-(4-thiomorpholinylsulfonyl)ethyl]propanamide

3-(1H-pyrrol-1-yl)-3-(3-thienyl)-N-[2-(4-thiomorpholinylsulfonyl)ethyl]propanamide

Cat. No.: B14935181
M. Wt: 413.6 g/mol
InChI Key: BNKMDWKLEPPNBC-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone with three distinct substituents:

  • 1H-pyrrol-1-yl: A five-membered aromatic nitrogen heterocycle.
  • 3-thienyl: A sulfur-containing aromatic ring (thiophene).
  • 4-thiomorpholinylsulfonyl ethyl: A sulfonamide-linked thiomorpholine group (a six-membered ring containing two sulfur atoms, one of which is oxidized to a sulfonyl group).

The compound’s unique combination of pyrrole, thiophene, and sulfonylated thiomorpholine distinguishes it from related analogs, as discussed below.

Properties

Molecular Formula

C17H23N3O3S3

Molecular Weight

413.6 g/mol

IUPAC Name

3-pyrrol-1-yl-N-(2-thiomorpholin-4-ylsulfonylethyl)-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C17H23N3O3S3/c21-17(18-4-12-26(22,23)20-7-10-24-11-8-20)13-16(15-3-9-25-14-15)19-5-1-2-6-19/h1-3,5-6,9,14,16H,4,7-8,10-13H2,(H,18,21)

InChI Key

BNKMDWKLEPPNBC-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1S(=O)(=O)CCNC(=O)CC(C2=CSC=C2)N3C=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights structural, physicochemical, and functional differences between the target compound and related propanamide derivatives.

Structural Comparisons

Table 1: Key Structural Features of Analogous Propanamides
Compound Name/ID Key Substituents Molecular Formula Molecular Weight Reference
Target Compound 1H-pyrrol-1-yl, 3-thienyl, 4-thiomorpholinylsulfonyl ethyl Not explicitly provided<sup>†</sup> ~500–550 (estimated)
, Compound 5 3,4-dichlorophenyl, pyridin-3-yl, methylsulfonamido Not provided
4-chlorophenyl, pyridyl, benzyl, trimethoxyphenyl C43H45ClN4O6 757.3
2,4-dioxopyrimidinyl, 4-phenyl-1,3-thiazol-2-yl ethyl C19H19N5O3S 421.45
Indol-3-yl, 1,1-dioxo-thiomorpholin-4-yl C21H24N4O3S 412.51

<sup>†</sup> Estimated based on structural components: Pyrrole (C4H4N), thiophene (C4H3S), thiomorpholine sulfonyl (C4H8N2O2S2), and propanamide (C3H5NO).

Key Observations:

  • Heterocyclic Diversity : The target compound uniquely combines pyrrole and thiophene, whereas analogs in , and 8 prioritize pyridyl, chlorophenyl, or pyrimidinyl groups. Pyrrole and thiophene may enhance π-π stacking or sulfur-mediated interactions compared to nitrogen-rich heterocycles.
  • Sulfonamide vs. Sulfonyl : The target’s thiomorpholinylsulfonyl group differs from ’s 1,1-dioxo-thiomorpholine, which lacks the sulfonamide linkage. Sulfonamides often improve metabolic stability and solubility .
Table 2: Comparative Physicochemical Data
Compound Name/ID Yield (%) Melting Point/Physical State Optical Activity ([α]D) Reference
Target Compound
, Compound 5 60 126–127°C (crystalline solid) Not specified
, Compound 7 64 Yellow gum Not specified

Key Observations:

  • Physical State : The crystalline solid (, Compound 5) versus gum-like consistency (Compound 7) highlights how substituents (e.g., fluorophenyl vs. methoxyphenyl) affect crystallinity and handling.

Functional and Pharmacological Implications

  • Target Binding : The thiomorpholinylsulfonyl group in the target compound may act as a hydrogen bond acceptor, akin to sulfonamides in protease inhibitors (e.g., ). In contrast, ’s dioxopyrimidinyl group could mimic ATP in kinase binding pockets.
  • Screening Compatibility : The microculture tetrazolium assay () could evaluate the target compound’s cytotoxicity against tumor cell lines, as demonstrated for structurally diverse agents .

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